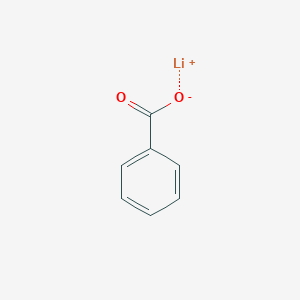

Lithium benzoate

Description

Properties

CAS No. |

553-54-8 |

|---|---|

Molecular Formula |

C7H6LiO2 |

Molecular Weight |

129.1 g/mol |

IUPAC Name |

lithium;benzoate |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChI Key |

FGQFWXDBSIBYLO-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

Isomeric SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

Canonical SMILES |

[Li].C1=CC=C(C=C1)C(=O)O |

Other CAS No. |

553-54-8 |

physical_description |

White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Benzoic acid (C₆H₅COOH) reacts with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in an aqueous or organic solvent to form lithium benzoate and water or carbon dioxide, respectively:

With LiOH:

With Li₂CO₃:

The choice of lithium base impacts reaction efficiency. LiOH offers faster kinetics due to its higher solubility, whereas Li₂CO₃ is cost-effective but requires elevated temperatures (50–80°C) to overcome its limited aqueous solubility.

Procedure and Optimization

A typical procedure involves dissolving benzoic acid in water or a water-tetrahydrofuran (THF) mixture, followed by gradual addition of LiOH or Li₂CO₃. Key parameters include:

-

Solvent System: THF co-solvents enhance lithium cation solubility via coordination, accelerating reaction rates.

-

Temperature: LiOH reactions proceed at 25°C, while Li₂CO₃ requires heating to 60°C.

-

Stoichiometry: A 1:1 molar ratio of benzoic acid to LiOH ensures complete neutralization, avoiding residual reactants.

Table 1: Neutralization Method Performance

| Parameter | LiOH-Based | Li₂CO₃-Based |

|---|---|---|

| Reaction Time | 1–2 hours | 3–4 hours |

| Yield | 95–98% | 90–93% |

| Purity | ≥99% | 97–98% |

| Energy Consumption | Low | Moderate |

| Source |

Precipitation Method

The precipitation method leverages the low solubility of lithium benzoate in certain solvents to isolate the product.

Procedure

Advantages and Limitations

-

Cost-Efficiency: Lithium carbonate is cheaper than LiOH, reducing raw material costs by ~20%.

-

By-Product Management: CO₂ emissions necessitate gas scrubbing systems, increasing operational complexity.

-

Purity Challenges: Residual ethanol may entrap impurities, requiring recrystallization from water.

Metathesis Reaction Method

A patent-pending metathesis approach (US6555078B1) offers an alternative route using lithium chloride (LiCl) or lithium sulfate (Li₂SO₄) and sodium benzoate (NaC₇H₅O₂).

Reaction Scheme

Process Steps

-

Aqueous Phase Reaction: LiCl and NaC₇H₅O₂ are dissolved in water, forming a LiC₇H₅O₂ solution and precipitating NaCl.

-

Solvent Extraction: Adding THF or acetone induces phase separation, further purifying lithium benzoate.

-

Drying: The organic phase is evaporated, yielding crystalline lithium benzoate with 99% purity.

Table 2: Metathesis vs. Neutralization

| Parameter | Metathesis | Neutralization |

|---|---|---|

| Raw Material Cost | 15% lower | Baseline |

| Reaction Time | 4–6 hours | 1–4 hours |

| Purity | 99% | 95–99% |

| Scalability | High | Moderate |

| Source |

Solvent Effects and Reaction Kinetics

Role of THF in Hydrolysis Acceleration

Studies demonstrate that lithium cations (Li⁺) in THF-water mixtures enhance ester hydrolysis rates by 30–50% compared to NaOH or KOH. The coordination of THF with Li⁺ increases the effective concentration of hydroxide ions (OH⁻) at the organic-aqueous interface, mimicking phase-transfer catalysis. This mechanism is critical in methods using LiOH or Li₂CO₃, where THF reduces reaction times by 40%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Acid-Base Reactions

Lithium benzoate reacts with strong acids to regenerate benzoic acid :

This reaction is driven by the higher stability of benzoic acid (pKa ≈ 4.2) compared to most carboxylic acids.

Thermal and Photolytic Decomposition

-

Thermal Stability : Forms a liquid crystal phase upon heating but does not decompose in aqueous solutions at high temperatures .

-

Photolytic Degradation : The monohydrate form decomposes under UV light (365 nm), emitting lavender fluorescence .

Neuropharmacological Interactions

In biological contexts, lithium benzoate demonstrates synergistic effects by combining lithium’s neuroprotective properties with benzoate’s antioxidant activity :

-

Reduces reactive oxygen species (ROS) in neuronal cells.

-

Enhances mitochondrial function under oxidative stress.

Comparative Solubility and Stability

| Property | Lithium Benzoate | Magnesium Benzoate |

|---|---|---|

| Solubility in Water | High (hygroscopic) | 5 g/100 mL (20°C) |

| Thermal Stability | >300°C | Decomposes at ~160°C |

| Photostability | Low (UV-sensitive) | Moderate |

Data inferred from analogous benzoates .

Research Advancements

Scientific Research Applications

Pharmaceutical Applications

Lithium benzoate is primarily recognized for its role in the pharmaceutical industry. It serves as a stabilizing agent in drug formulations, enhancing the efficacy and shelf life of certain medications.

- Neuroprotective Effects : Recent studies demonstrate that lithium benzoate exhibits neuroprotective properties by improving mitochondrial function and reducing reactive oxygen species (ROS) levels in neuronal cells. For instance, it has been shown to enhance cell viability against neurotoxic insults associated with conditions like Alzheimer's disease (AD) .

- Cognitive Improvement : In animal models, lithium benzoate has been linked to improved cognitive functions and memory. Research indicates that it can reduce amyloid plaque deposition and delay disease progression in AD models .

Organic Synthesis

In organic chemistry, lithium benzoate acts as a reagent facilitating the synthesis of various organic compounds. This is crucial for developing new drugs and materials.

- Reagent in Reactions : Lithium benzoate is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules .

Electrolytes in Battery Technology

Lithium benzoate plays a significant role in the production of lithium-ion batteries.

- Performance Enhancement : It contributes to improved performance and energy density in batteries, making it valuable in the electronics industry. Its application helps enhance the overall efficiency of energy storage systems .

Food Preservation

Lithium benzoate is also employed as a food preservative.

- Microbial Growth Inhibition : It helps inhibit microbial growth, thus extending the shelf life of food products. This application is particularly beneficial for food manufacturers aiming to maintain product quality over time .

Cosmetics

In the cosmetics industry, lithium benzoate is used for its stabilizing properties.

- Product Consistency : It ensures product consistency and enhances the overall quality of skincare formulations. Its inclusion helps maintain the integrity of cosmetic products during storage and use .

Neuroprotective Effects Study

A study conducted on primary rat cortical neurons revealed that lithium benzoate significantly increased cell survival rates when exposed to neurotoxins. The results indicated that treatment with lithium benzoate led to a notable reduction in ROS levels compared to controls, demonstrating its potential as a neuroprotective agent .

Cognitive Function Improvement

In APP/PS1 transgenic mice models of Alzheimer's disease, chronic administration of lithium benzoate was shown to reduce amyloid deposition and improve cognitive functions more effectively than traditional lithium carbonate treatments .

Mechanism of Action

The mechanism of action of benzoic acid (lithium) involves several pathways:

-

Antimicrobial Activity

Mechanism: Benzoic acid disrupts microbial cell membranes, leading to cell death.

Pathways: It is conjugated to glycine in the liver and excreted as hippuric acid.

-

Mood Stabilization

Pathways: Lithium affects several molecular targets, including enzymes and receptors involved in neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Metal Benzoates

Lithium benzoate is often compared to sodium benzoate (C₆H₅COONa) and potassium benzoate (C₆H₅COOK) in terms of reactivity and applications:

| Property | Lithium Benzoate | Sodium Benzoate | Potassium Benzoate |

|---|---|---|---|

| Ionic Radius (Å) | 0.76 | 1.02 | 1.38 |

| Catalytic Activity | High (accelerates hydrolysis) | Moderate | Low |

| Solubility in THF | High (due to Li⁺ coordination) | Low | Low |

| Applications | Organic synthesis, catalysis | Food preservation, cosmetics | Industrial emulsifiers |

- Reactivity : Lithium benzoate outperforms sodium and potassium analogs in hydrolysis reactions. For example, in the hydrolysis of ethyl benzoate, lithium salts reduce reaction time by 30–40% compared to NaOH or KOH due to improved Li⁺-solvent interactions .

- Coordination Chemistry: Lithium’s ability to dissolve in THF via coordination enhances its solubility and activity, a feature less pronounced in larger alkali metals .

Organic Benzoate Esters

Organic esters like benzyl benzoate (C₆H₅COOCH₂C₆H₅), methyl benzoate (C₆H₅COOCH₃), and hexyl benzoate (C₆H₅COO(CH₂)₅CH₃) differ significantly from lithium benzoate:

| Property | Lithium Benzoate | Benzyl Benzoate | Methyl Benzoate |

|---|---|---|---|

| Chemical Nature | Ionic salt | Covalent ester | Covalent ester |

| Volatility | Non-volatile | Volatile (balsamic odor) | Volatile (cananga-like odor) |

| Primary Uses | Catalysis, electrochemistry | Pharmaceuticals, fragrances | Solvents, flavoring agents |

- Odor and Volatility: Organic esters are valued in perfumery for their pleasant odors, whereas lithium benzoate is odorless and used in non-volatile applications .

- Reactivity : Lithium benzoate participates in ionic mechanisms (e.g., hydrolysis), while esters undergo nucleophilic acyl substitution .

Research Findings

Catalytic Efficiency

In oxidation reactions, lithium benzoate exhibits superior catalytic performance over sodium or potassium analogs. For instance, in the conversion of conjugated diolefins to diacyloxy olefins, lithium benzoate achieves 85% yield under mild conditions, compared to 60% for sodium benzoate .

Hydrolysis Acceleration

Lithium benzoate accelerates ester hydrolysis in water/THF systems. A study showed that 0.1 M LiOH hydrolyzed ethyl benzoate 1.5× faster than NaOH, attributed to Li⁺-THF coordination dissolving more hydroxide ions .

Biological Activity

Lithium benzoate (LiBen) is a compound that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of lithium benzoate, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications based on recent research findings.

Lithium benzoate exhibits several mechanisms that contribute to its neuroprotective effects:

- Reactive Oxygen Species (ROS) Clearance : Research indicates that LiBen can significantly reduce cellular ROS levels. This reduction is crucial in mitigating oxidative stress, a key factor in neurodegeneration .

- Mitochondrial Function Improvement : LiBen enhances mitochondrial function, which is often compromised in neurodegenerative conditions. Improved mitochondrial health leads to increased cell viability under various stress conditions .

- Neurogenesis Promotion : Chronic administration of lithium benzoate has been shown to promote neurogenesis, which is vital for cognitive function and memory retention .

- Cognitive Protection : In animal models, LiBen has demonstrated protective effects on cognition and spatial memory, contributing to its potential as a therapeutic agent for AD .

Pharmacokinetics

The pharmacokinetic profile of lithium benzoate suggests favorable absorption and bioavailability compared to other lithium salts. A study conducted on rats indicated that LiBen provided superior oral bioavailability and neuroprotective efficacy compared to lithium carbonate and sodium benzoate when administered at equivalent doses .

Table 1: Pharmacokinetic Parameters of Lithium Benzoate vs. Lithium Carbonate

| Parameter | Lithium Benzoate | Lithium Carbonate |

|---|---|---|

| Bioavailability | Higher | Lower |

| Peak Plasma Concentration | 30 min | 60 min |

| Duration of Action | 24 hours | 12 hours |

Case Studies and Clinical Evidence

Several studies have investigated the therapeutic potential of lithium benzoate:

- Neuroprotective Effects Against Neurotoxicity : A study utilizing primary rat cortical neurons demonstrated that LiBen could protect against neurotoxins such as amyloid-β (Aβ) and 3-nitropropionic acid (3-NP). The findings highlighted its role in enhancing cell viability and reducing neuroinflammation .

- Cognitive Stability in Alzheimer's Disease : Clinical observations suggest that lithium therapy, including the use of lithium benzoate, may reduce the risk of developing AD and halt its progression in early stages. This was supported by behavioral tests conducted on APP/PS1 transgenic mice, which showed improved cognitive performance following chronic treatment with LiBen .

- Comparison with Other Treatments : In comparative studies, lithium benzoate has shown advantages over traditional lithium treatments due to its dual mechanism involving both lithium and benzoic acid components, enhancing its efficacy against neurodegeneration .

Q & A

Q. How is lithium benzoate synthesized and characterized in laboratory settings?

Lithium benzoate is synthesized via neutralization reactions between benzoic acid and lithium hydroxide. Post-synthesis, characterization involves techniques like differential scanning calorimetry (DSC) to study thermal properties, polarized microscopy to analyze crystallinity, and Avrami kinetics to model crystallization behavior in polymer composites . Purity is validated via titration or chromatographic methods (e.g., HPLC) .

Q. What analytical techniques are used to determine lithium benzoate’s concentration and stability in solution?

Key methods include:

Q. What are the biochemical interactions of lithium benzoate with enzymes and cellular components?

Lithium benzoate inhibits microbial growth by disrupting enzyme activity (e.g., catalase, peroxidases) and binds to proteins, altering their conformation. In neuronal cells, it modulates mitochondrial respiration enzymes, reducing reactive oxygen species (ROS) via NADPH oxidase inhibition .

Advanced Research Questions

Q. How does lithium benzoate improve mitochondrial function and reduce oxidative stress in neuronal cells?

Methodological approaches include:

- ROS assays : Using fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels.

- Mitochondrial respiration analysis : Seahorse assays to measure oxygen consumption rates (OCR) in treated vs. untreated neuronal cultures.

- Western blotting : To assess expression of antioxidant proteins (e.g., SOD2) and mitochondrial complexes .

Q. What experimental designs are optimal for assessing lithium benzoate’s neuroprotective effects in Alzheimer’s disease (AD) models?

- Animal models : Transgenic mice (e.g., APP/PS1) to study amyloid-β plaque reduction.

- Control groups : Compare LiBen with lithium carbonate (Li₂CO₃) or sodium benzoate to isolate synergistic effects.

- Endpoints : Cognitive tests (Morris water maze), immunohistochemistry for amyloid/tau, and plasma lithium monitoring to correlate efficacy with bioavailability .

Q. How can conflicting data on lithium benzoate’s pharmacokinetic profiles be resolved in comparative studies?

- Longitudinal sampling : Collect plasma at intervals (0–24 hrs) to capture absorption differences.

- Bioavailability modeling : Use compartmental pharmacokinetic models to account for variable lithium ion retention (e.g., LiBen’s stable plasma levels vs. Li₂CO₃’s rapid decline) .

- Statistical reconciliation : Apply mixed-effects models to address inter-study variability in dose-response curves .

Q. What methodological considerations are crucial when evaluating lithium benzoate’s role in modulating amyloid deposition and tau phosphorylation?

- Molecular assays : Western blotting for phosphorylated tau (e.g., AT8 antibody) and ELISA for soluble amyloid-β.

- Autophagy modulation : LC3-II/LC3-I ratio analysis via immunoblotting to assess autophagic flux.

- In vivo imaging : Micro-PET scans to monitor glucose metabolism changes linked to neuroprotection .

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide lithium benzoate research in neurodegenerative diseases?

- Population : AD model mice (e.g., age, genetic background).

- Intervention : LiBen at 50–150 mg/kg/day.

- Comparison : Lithium carbonate or untreated controls.

- Outcome : Cognitive scores, amyloid burden, lithium plasma levels.

- Time : 6–12 weeks. This structure ensures focused hypotheses and reproducibility .

Q. How to address theoretical feasibility in lithium benzoate’s biosynthetic or metabolic pathway analysis?

Use computational tools (e.g., retrosynthesis algorithms) to score pathway efficiency. Validate with isotopic tracing (¹³C-benzoate) to track incorporation into metabolites like 2,3-dihydroxybenzoate in bacterial or neuronal systems .

Data Interpretation and Contradiction Management

Q. How to resolve discrepancies in lithium benzoate’s dose-dependent neuroprotection vs. toxicity?

- Dose-response modeling : Fit data to sigmoidal curves to identify EC₅₀ (effective concentration) and LD₅₀ (toxic dose).

- Mechanistic studies : Compare apoptosis markers (e.g., caspase-3) and mitochondrial membrane potential (JC-1 assay) at low vs. high doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.